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Compound of Interest

Compound Name: Pterisolic acid C

Cat. No.: B563657 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterisolic acid C is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.

Natural products belonging to the ent-kaurane class have demonstrated a wide range of

biological activities, making them attractive targets for synthetic chemistry and drug discovery.

Pterisolic acid C possesses a unique oxygenation pattern and a sterically hindered tertiary

carboxylic acid moiety, which present interesting challenges and opportunities for both its

chemical synthesis and subsequent derivatization to explore its therapeutic potential.

This document provides a comprehensive overview of a plausible synthetic approach to

Pterisolic acid C based on established methods for the synthesis of structurally related ent-

kaurane diterpenoids. Furthermore, detailed protocols for the derivatization of the challenging

tertiary carboxylic acid of Pterisolic acid C are presented to facilitate the generation of analogs

for structure-activity relationship (SAR) studies.

Chemical Structure of Pterisolic Acid C
IUPAC Name: (1R,4aR,4bS,7S,10aR,10bS)-7-hydroxy-1,4a-dimethyl-8-methylidene-9-oxo-

1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid

Molecular Formula: C₂₀H₂₈O₅
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CAS Number: 1401419-87-1

Proposed Total Synthesis of Pterisolic Acid C
While a direct total synthesis of Pterisolic acid C has not been reported in the literature, a

plausible retrosynthetic analysis can be constructed based on successful syntheses of other

highly oxidized ent-kaurane diterpenoids.[1][2][3][4][5] The proposed strategy involves a

convergent approach, assembling key fragments to construct the tetracyclic core, followed by

late-stage functional group manipulations to install the requisite oxygenation pattern.

Retrosynthetic Analysis:

Pterisolic Acid CLate-stage Oxidation
and Functional Group Interconversion

 Tetracyclic ent-Kaurane Core  Intramolecular Diels-Alder
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C/D-Ring Fragment

 

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Pterisolic Acid C.

Key Synthetic Steps and Protocols:

The forward synthesis would involve the following key transformations:

Synthesis of A-Ring and C/D-Ring Fragments: Preparation of chiral building blocks for the A-

ring and the C/D-ring system, often starting from commercially available materials.

Coupling and Intramolecular Diels-Alder Cycloaddition: Coupling of the A and C/D fragments

to form the precursor for an intramolecular Diels-Alder (IMDA) reaction to construct the

tetracyclic ent-kaurane core.

Stereoselective Reductions and Oxidations: A series of stereocontrolled reductions and

oxidations to install the hydroxyl and ketone functionalities at the correct positions.
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Introduction of the C-19 Carboxylic Acid: Oxidation of a methyl group or another precursor at

the C-4 position to the carboxylic acid.

Experimental Protocol for a Key Step (Intramolecular Diels-Alder Cycloaddition):

This protocol is adapted from analogous syntheses of ent-kaurane diterpenoids and serves as

a representative procedure.

Preparation of the Diels-Alder Precursor: The acyclic precursor containing the diene and

dienophile moieties is synthesized through a multi-step sequence.

Cyclization Reaction:

To a solution of the Diels-Alder precursor (1.0 eq) in toluene (0.01 M), add freshly

activated molecular sieves (4 Å).

Heat the mixture to 110 °C under an inert atmosphere (Argon).

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48

hours.

Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

Filter the reaction mixture through a pad of Celite® to remove the molecular sieves.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to afford the tetracyclic ent-kaurane core.

Quantitative Data from Analogous Syntheses:
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Step Reaction
Reagents and
Conditions

Yield (%) Reference

1

Intramolecular

Diels-Alder

Cycloaddition

Toluene, 110 °C,

48 h
75-85 [1]

2

Stereoselective

Ketone

Reduction

NaBH₄,

CeCl₃·7H₂O,

MeOH, 0 °C

>90

(diastereoselecti

ve)

[4]

3 Allylic Oxidation
SeO₂, t-BuOOH,

CH₂Cl₂, rt
60-70 [5]

Derivatization of Pterisolic Acid C
The tertiary carboxylic acid of Pterisolic acid C is sterically hindered, making its derivatization

challenging using standard methods. The following protocols are selected for their efficacy with

sterically demanding substrates.

Derivatization Workflow:

Pterisolic Acid C

Ester Derivatives

Alcohol, Coupling Reagent

Amide Derivatives

Amine, Coupling Reagent

Esterification
(e.g., Yamaguchi Esterification)

Amidation
(e.g., with HATU/DIPEA)

Click to download full resolution via product page

Caption: Derivatization strategies for Pterisolic Acid C.
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Protocol 1: Esterification via Yamaguchi
Macrolactonization Conditions
This method is effective for the esterification of sterically hindered carboxylic acids.

Activation of the Carboxylic Acid:

Dissolve Pterisolic acid C (1.0 eq) in anhydrous toluene (0.1 M).

Add triethylamine (2.5 eq) and stir the solution at room temperature for 10 minutes.

Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise and stir the mixture at room

temperature for 2 hours.

Ester Formation:

In a separate flask, dissolve the desired alcohol (3.0 eq) and 4-(dimethylamino)pyridine

(DMAP) (4.0 eq) in anhydrous toluene (0.2 M).

Add the activated carboxylic acid solution from step 1 dropwise to the alcohol solution at 0

°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Work-up and Purification:

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

ester.

Protocol 2: Amide Formation using HATU
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HATU is a highly effective coupling reagent for forming amide bonds, even with sterically

hindered substrates.[6][7][8]

Reaction Setup:

To a solution of Pterisolic acid C (1.0 eq) in anhydrous N,N-dimethylformamide (DMF)

(0.1 M), add the desired amine (1.2 eq).

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

Finally, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

(HATU) (1.5 eq) in one portion.

Reaction:

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

Combine the organic layers, wash with saturated aqueous LiCl solution, then with brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

amide.

Quantitative Data for Derivatization of Hindered Carboxylic Acids:
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Method
Coupling
Reagent

Base
Typical Yield
(%)

Reference

Esterification

2,4,6-

Trichlorobenzoyl

chloride

Et₃N, DMAP 60-85 [9]

Amidation HATU DIPEA 70-95 [6]

Amidation COMU DIPEA 75-98 [7]

Overall Experimental Workflow:
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Caption: General workflow for synthesis, derivatization, and analysis.
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Conclusion:

The provided protocols offer a robust starting point for the chemical synthesis and

derivatization of Pterisolic acid C. The proposed synthetic route, leveraging established

methodologies for ent-kaurane diterpenoids, provides a clear path to accessing this natural

product. The detailed derivatization protocols address the challenge of its sterically hindered

carboxylic acid, enabling the creation of diverse analogs for biological evaluation. These

application notes are intended to empower researchers in natural product chemistry and drug

discovery to explore the therapeutic potential of Pterisolic acid C and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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